4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine
Overview
Description
4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Chemical Reactions Analysis
4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Scientific Research Applications
4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, antifungal, and antitumor agent.
Biological Studies: The compound is used in studies related to histamine H3 receptor antagonists.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been reported to act as a histamine H3 receptor antagonist, which implies that it binds to these receptors and inhibits their activity. This interaction can modulate various physiological processes, including neurotransmitter release .
Comparison with Similar Compounds
4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. Similar compounds include:
2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine: This compound has a similar thiazolo[5,4-c]pyridine core but differs in its substitution pattern.
Thiazolo[4,5-b]pyridines: These compounds have a different annulation pattern but share the thiazole and pyridine rings.
Properties
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2N2S/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYWAFCOTZBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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